molecular formula C12H11N B109410 5-Aminoacenaphthene CAS No. 4657-93-6

5-Aminoacenaphthene

Cat. No.: B109410
CAS No.: 4657-93-6
M. Wt: 169.22 g/mol
InChI Key: JEUAWMJVEYFVNJ-UHFFFAOYSA-N
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Description

5-Aminoacenaphthene is a member of naphthalenes.

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUAWMJVEYFVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196877
Record name 5-Aminoacenaphthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-93-6
Record name 5-Aminoacenaphthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4657-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Aminoacenaphthene
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Record name 5-Aminoacenaphthene
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Record name 5-Aminoacenaphthene
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Record name 5-AMINOACENAPHTHENE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

5-Nitroacenaphthene is made by nitrating acenaphthene with nitric acid in the presence of acetic acid according to the method of Rowe and Davies, J. Chem. Soc. 117, 1346 (1920). Standard reduction methods using tin or stannous chloride in hydrochloric acid or by using Raney nickel with ethanol or hydrazine produces 5-aminoacenaphthene.
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Synthesis routes and methods II

Procedure details

40 gms (Aldrich lot #CY 02301 HX, containing 15% of the 3-nitro isomer) of 5-nitroacenaphthene was dissolved in a mixture of tetrahydrofuran (150 ml) and acetic acid (25 ml.). To this solution was added 1.0 of 10% Pd/C and the mixture hydrogenated (40 psi) at room temperature. After 2 hours, the mixture was filtered through a bed of celite and the filtrate concentrated in vacuo to give a mixture of a solid which darkened (to purple) considerably on exposure to air. This material was redissolved in methylene chloride and decolorized with activated charcoal and then the product recrystallized from a mixture of cyclohexane:ethyl acetate (3:1) to give 8.3 g of clean material--only the major 5-amino isomer being present by TLC. This material was used as is directly in the next step.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 5 and 3-nitroacenaphthene was reduced with Pd/C in ethyl acetate under hydrogen at 40 psi pressure and the resulting amines were separated by recrystallization from cyclohexane/ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential carcinogenic effects of 5-Aminoacenaphthene?

A: Research suggests that this compound exhibits carcinogenic properties. In a study on mice, intraperitoneal injections of the compound over 18 months led to the development of malignant tumors, including leukemia and reticulum cell sarcoma, in approximately 40% of the subjects []. Furthermore, implantation of wax pellets containing this compound into the bladders of mice resulted in a mild carcinogenic effect on the epithelium []. These findings highlight the need for careful evaluation of the compound's use in industrial settings to mitigate potential occupational health risks.

Q2: How is this compound metabolized in the liver, and what are the implications for its mutagenicity?

A: Studies using rat liver supernatant show that this compound undergoes both oxidation and reduction reactions []. Major metabolites include hydroxylated forms like 1-hydroxy-5-Aminoacenaphthene and 2-hydroxy-5-Aminoacenaphthene, as well as oxidized derivatives such as 1-oxo-5-Aminoacenaphthene and 2-oxo-5-Aminoacenaphthene []. Importantly, some of these metabolites, particularly 1-hydroxy-5-nitroacenaphthene and 1-oxo-5-nitroacenaphthene, exhibit significant mutagenicity in assays with Salmonella typhimurium TA 98 []. This suggests that metabolic activation plays a key role in the compound's mutagenic potential.

Q3: Can you describe a specific chemical synthesis utilizing this compound?

A: this compound can be used to synthesize heterocyclic compounds with potential applications as fluorescent brighteners. One example involves the reaction of this compound with pyruvic acid in ethanol, which yields 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine]-4-carboxylic acid []. This carboxylic acid derivative can then be decarboxylated using soda-lime to obtain 6-methyl-[acenaphtheno-5′,4′-2,3-pyridine] [].

Q4: How does this compound behave in electrophilic substitution reactions?

A: While not directly addressed in the provided abstracts, a study focuses on the synthesis and electrophilic substitution reactions of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole []. Though this derivative is structurally distinct from this compound, it highlights the reactivity of the acenaphthene core towards electrophilic attack. Further research is needed to fully elucidate the specific reactivity and regioselectivity of electrophilic substitution reactions on this compound itself.

Q5: How is 13C NMR spectroscopy used to analyze this compound?

A: 13C NMR spectroscopy is a powerful tool for structural characterization, and it has been used to fully assign the 13C NMR spectrum of this compound []. This analysis allows for the identification and differentiation of individual carbon atoms within the molecule, providing valuable information about its structure and electronic environment. Comparisons with related compounds like 1-aminonaphthalene can reveal subtle structural influences on the 13C NMR shifts [].

Q6: What applications do derivatives of this compound have in the textile industry?

A: Derivatives of this compound, particularly azo compounds and triazoles, show promise as dyes and fluorescent brighteners for textiles like polyester and polyamide fibers [, ]. For example, 4-arylazo-5-acetamido acenaphthenes and 4-arylazo-5-N-(p-cyanoethylamino)acenaphthenes, synthesized from this compound, produce a range of colors from golden yellow to scarlet when applied to these fabrics []. Additionally, 8-N-(aryl/hetaryl)-8H-acenaphtho[4, 5-d][1, 2, 3]triazoles, also derived from this compound, demonstrate excellent fluorescent brightening properties on polyester fibers [].

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